molecular formula C13H14F3NO2 B1445046 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid CAS No. 1059536-47-8

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid

Cat. No. B1445046
M. Wt: 273.25 g/mol
InChI Key: UPJFFWPEGVHDKQ-UHFFFAOYSA-N
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Description

The compound “1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid” seems to be a complex organic molecule. Trifluoromethylphenyl is a common motif in medicinal chemistry, known for its bioactive properties .


Synthesis Analysis

While specific synthesis information for this compound was not found, trifluoromethyl groups are often introduced into molecules using various methods . For instance, Suzuki-coupling reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Scientific Research Applications

Nucleophilic Aromatic Substitution

Piperidine derivatives undergo nucleophilic aromatic substitution reactions, providing a pathway for synthesizing various compounds, including those with potential biological activities. Such reactions are fundamental in organic chemistry and can be utilized in the development of pharmaceuticals and materials science (Pietra & Vitali, 1972).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives of piperidine-4-carboxylic acid, can inhibit microbial growth at concentrations lower than their yield and titer in fermentative production. This property is significant in biotechnology and food preservation, indicating the need for metabolic engineering to enhance microbial tolerance (Jarboe, Royce, & Liu, 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, structurally related to piperidine carboxylic acids, have been studied for their anticancer properties. These compounds' biochemical mechanisms, including apoptosis induction and reactive oxygen species generation, suggest potential therapeutic applications in oncology (De, Baltas, & Bedos-Belval, 2011).

Environmental Persistence of Fluorinated Compounds

Studies on fluorinated alternatives to long-chain carboxylic acids emphasize environmental and health impacts. Understanding the biodegradability and toxicological profiles of these compounds, including trifluoromethyl derivatives, is crucial for assessing environmental risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Novel Central Nervous System (CNS) Acting Drugs

Research into functional chemical groups, including piperidine and its derivatives, highlights the potential for developing new CNS acting drugs. Such compounds could address the limitations of current CNS medications, such as addiction and tolerance (Saganuwan, 2017).

Synthesis and Biological Activity of 1-Indanones

The synthesis and evaluation of 1-indanones, which can be structurally related to piperidine-4-carboxylic acid derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This highlights the chemical versatility and therapeutic potential of these compounds (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Future Directions

While specific future directions for this compound were not found, the use of trifluoromethyl groups in medicinal chemistry is a growing field, suggesting potential future research directions .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-4-11(10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFFWPEGVHDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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